N-(3-{[(2,4,5-trichlorophenoxy)acetyl]amino}phenyl)butanamide
Overview
Description
N-(3-{[(2,4,5-trichlorophenoxy)acetyl]amino}phenyl)butanamide is a synthetic organic compound known for its unique chemical structure and properties It is derived from 2,4,5-trichlorophenoxyacetic acid, a well-known herbicide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{[(2,4,5-trichlorophenoxy)acetyl]amino}phenyl)butanamide typically involves the reaction of 2,4,5-trichlorophenoxyacetic acid with an appropriate amine derivative. The process generally includes the following steps:
Formation of the Acyl Chloride: 2,4,5-trichlorophenoxyacetic acid is first converted to its acyl chloride derivative using reagents such as thionyl chloride (SOCl2) or oxalyl chloride (COCl)2.
Amidation Reaction: The acyl chloride is then reacted with 3-amino-phenylbutanamide under controlled conditions to form the desired compound. This step often requires a base such as triethylamine (TEA) to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-{[(2,4,5-trichlorophenoxy)acetyl]amino}phenyl)butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitric acid (HNO3) for nitration, bromine (Br2) for bromination.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-(3-{[(2,4,5-trichlorophenoxy)acetyl]amino}phenyl)butanamide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on cellular processes and enzyme activity.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of N-(3-{[(2,4,5-trichlorophenoxy)acetyl]amino}phenyl)butanamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, leading to alterations in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,4,5-Trichlorophenoxyacetic acid: A precursor to the compound, known for its herbicidal properties.
2,4-Dichlorophenoxyacetic acid: Another herbicide with similar chemical structure but different biological activity.
N-(3-{[2-(2,4,5-trichlorophenoxy)acetyl]amino}phenyl)-2-furamide:
Uniqueness
N-(3-{[(2,4,5-trichlorophenoxy)acetyl]amino}phenyl)butanamide stands out due to its unique combination of chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential therapeutic properties make it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[3-[[2-(2,4,5-trichlorophenoxy)acetyl]amino]phenyl]butanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl3N2O3/c1-2-4-17(24)22-11-5-3-6-12(7-11)23-18(25)10-26-16-9-14(20)13(19)8-15(16)21/h3,5-9H,2,4,10H2,1H3,(H,22,24)(H,23,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYONQULTTOUFTB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC(=CC=C1)NC(=O)COC2=CC(=C(C=C2Cl)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl3N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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